

Spectroscopic Profile of Natural Barettin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Barettin

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An in-depth analysis of the spectroscopic data of the marine-derived bioactive compound, **Barettin**, intended for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of its structural and functional characteristics, supported by detailed experimental protocols and visual representations of its biological activity.

Barettin, a brominated cyclic dipeptide isolated from the marine sponge *Geodia barretti*, has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties.[1][2] This technical guide consolidates the available spectroscopic data for natural **Barettin**, providing a crucial resource for its identification, characterization, and further development as a potential therapeutic agent.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for natural **Barettin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific chemical shift and coupling constant data for natural **Barettin** were not explicitly detailed in the readily available literature, it is consistently reported that the ^1H NMR and High-Resolution Mass Spectrometry (HRMS) data are in agreement with previously published findings for the compound.[2] For researchers seeking to confirm the identity of isolated **Barettin**, comparison with established spectral databases and the original literature describing its structural elucidation is recommended.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for confirming the molecular formula of **Barettin**.

Parameter	Value	Reference
Ionization Mode	Electrospray Ionization (ESI)	[2]
Observed Ion	$[M+H]^+$	[2]
m/z	419.0830	[2]
Molecular Formula	$C_{17}H_{19}BrN_6O_2$	[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption maxima (λ_{max}) for **Barettin** are not detailed in the reviewed literature. However, analysis of a related bromoindole alkaloid, geobarrettin D, shows absorption maxima at 212, 228, 261, and 287 nm in methanol, which may provide an approximate reference range for **Barettin**'s UV-Vis spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Detailed FT-IR spectral data for **Barettin**, including specific wavenumbers for its functional groups, is not readily available in the current literature. General principles of FT-IR spectroscopy suggest that **Barettin** would exhibit characteristic peaks for N-H (amine and amide), C=O (amide), C-N, and aromatic C-H and C=C bonds.

Experimental Protocols

The following protocols are based on methodologies cited for the isolation and analysis of **Barettin** and related compounds.

Isolation and Purification of Natural Barettin

Source Material: Marine sponge *Geodia barretti*.

Protocol:

- Extraction: The sponge material is subjected to extraction with an organic solvent such as methanol or a mixture of dichloromethane and methanol.
- Solvent Partitioning: The crude extract is then partitioned between different solvents of varying polarities to separate compounds based on their solubility.
- Chromatographic Purification: The fraction containing **Barettin** is further purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
 - Column: A C18 stationary phase is typically used.
 - Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid, is employed to elute the compounds.
 - Detection: Eluting compounds are monitored using a UV detector.
 - Fraction Collection: Fractions corresponding to the **Barettin** peak are collected for further analysis.[\[2\]](#)[\[3\]](#)

Spectroscopic Analysis

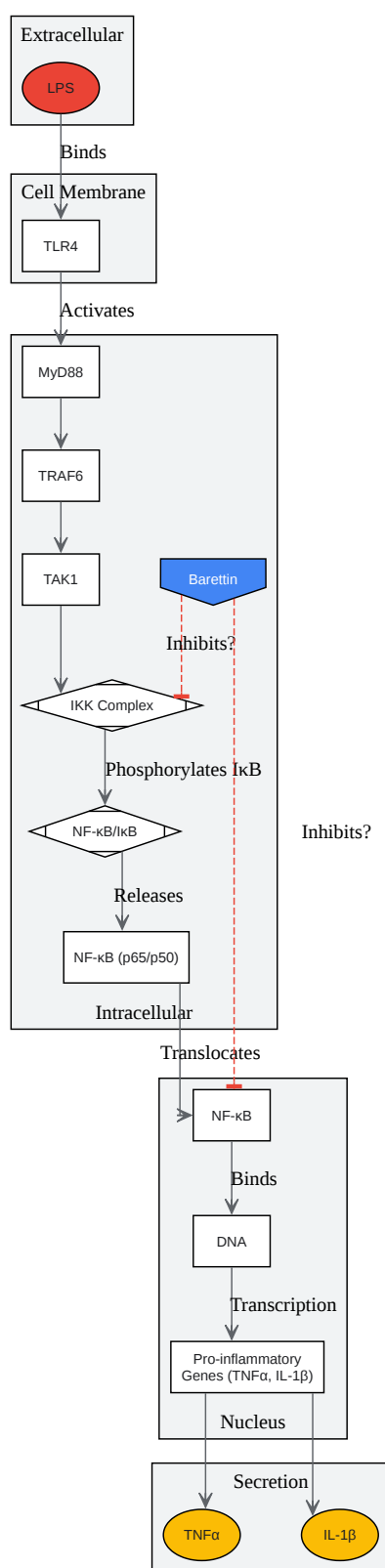
General Considerations:

- NMR Spectroscopy: Samples for NMR are typically dissolved in a deuterated solvent (e.g., DMSO- d_6 , CD $_3$ OD). 1D (1H , ^{13}C) and 2D (COSY, HSQC, HMBC) experiments are conducted to elucidate the structure.
- Mass Spectrometry: High-resolution mass spectrometry is performed to determine the accurate mass and elemental composition.
- UV-Vis Spectroscopy: The sample is dissolved in a UV-transparent solvent (e.g., methanol, ethanol), and the absorbance is measured across a range of wavelengths.
- FT-IR Spectroscopy: The sample is typically prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory.

Biological Activity and Signaling Pathway

Barettin exhibits significant anti-inflammatory activity by inhibiting the secretion of the pro-inflammatory cytokines Interleukin-1 β (IL-1 β) and Tumor Necrosis Factor-alpha (TNF α) in lipopolysaccharide (LPS)-stimulated THP-1 monocytic cells.[1][2][4] This inhibitory action suggests that **Barettin** may modulate key inflammatory signaling pathways.

Below is a proposed signaling pathway illustrating the potential mechanism of **Barettin**'s anti-inflammatory action.



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Caption: Proposed anti-inflammatory signaling pathway of **Baretin**.

This diagram illustrates the canonical NF- κ B signaling pathway initiated by LPS. **Barettin** is hypothesized to exert its anti-inflammatory effects by potentially inhibiting key components of this pathway, such as the IKK complex or the nuclear translocation of NF- κ B, thereby downregulating the expression of pro-inflammatory cytokines. Further research is required to elucidate the precise molecular targets of **Barettin** within this pathway.

Conclusion

This technical guide provides a consolidated overview of the currently available spectroscopic data and experimental protocols for the natural product **Barettin**. While detailed quantitative data for some spectroscopic methods remain to be fully published in accessible formats, the information presented here serves as a valuable starting point for researchers in the fields of natural product chemistry, pharmacology, and drug development. The potent anti-inflammatory activity of **Barettin**, coupled with its unique chemical structure, underscores its potential as a lead compound for the development of novel therapeutics. Further investigation into its precise mechanism of action and the acquisition of a complete spectroscopic dataset will be crucial for advancing its journey from a marine natural product to a clinically relevant molecule.

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